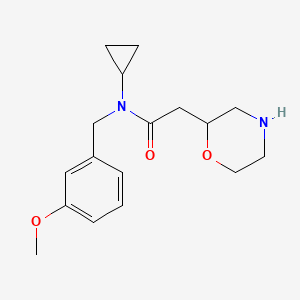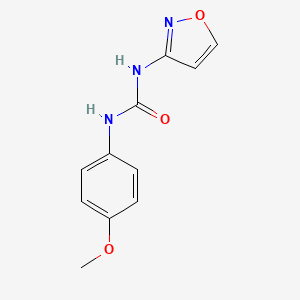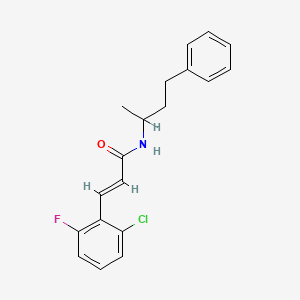![molecular formula C21H22Cl2N2O2 B5305552 {4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5305552.png)
{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride is a chemical compound that has been studied extensively in scientific research. This compound is commonly referred to as "CMPD101" and is a potent antagonist of the histamine H3 receptor. The histamine H3 receptor is a G protein-coupled receptor that is primarily found in the central nervous system and plays a role in regulating histamine levels and neurotransmitter release. CMPD101 has been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders.
Wirkmechanismus
CMPD101 acts as an antagonist of the histamine H3 receptor, which regulates histamine levels and neurotransmitter release in the central nervous system. By blocking the histamine H3 receptor, CMPD101 increases the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive function, memory, and attention.
Biochemical and Physiological Effects:
CMPD101 has been shown to have several biochemical and physiological effects in preclinical studies. It increases the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive function, memory, and attention. CMPD101 also increases the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. Additionally, CMPD101 has been shown to have anti-inflammatory effects and may have neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
CMPD101 has several advantages for lab experiments. It is a potent and selective antagonist of the histamine H3 receptor, which makes it a valuable tool for studying the role of this receptor in neurological and psychiatric disorders. CMPD101 has also been shown to have good oral bioavailability and brain penetration, which makes it suitable for in vivo studies. However, CMPD101 has some limitations for lab experiments. It has a relatively short half-life and may require frequent dosing in animal studies. Additionally, the hydrochloride salt form of CMPD101 may have some limitations in terms of solubility and stability.
Zukünftige Richtungen
There are several future directions for research on CMPD101. One area of interest is the potential therapeutic applications of CMPD101 in neurological and psychiatric disorders. Preclinical studies have shown promising results, and further research is needed to determine the safety and efficacy of CMPD101 in humans. Another area of interest is the development of new compounds that target the histamine H3 receptor. CMPD101 has provided a valuable starting point for the development of new compounds with improved pharmacological properties. Finally, further research is needed to understand the mechanism of action of CMPD101 and its effects on neurotransmitter release, BDNF expression, and inflammation.
Synthesemethoden
The synthesis of CMPD101 involves several steps, starting with the reaction of 4-chlorobenzyl chloride with 3-methoxybenzyl alcohol to form 4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl alcohol. This intermediate is then reacted with 4-pyridinylmethylamine to form the final product, which is obtained as a hydrochloride salt. The synthesis of CMPD101 has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
CMPD101 has been studied extensively in scientific research, particularly in the field of neuroscience. It has been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). CMPD101 has been shown to improve cognitive function, memory, and attention in preclinical studies.
Eigenschaften
IUPAC Name |
N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2.ClH/c1-25-21-12-18(14-24-13-16-8-10-23-11-9-16)4-7-20(21)26-15-17-2-5-19(22)6-3-17;/h2-12,24H,13-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVZMCUBAPDRBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=NC=C2)OCC3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[(phenylsulfonyl)methyl]benzyl}-2-(trifluoromethyl)morpholine](/img/structure/B5305476.png)
amino]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5305494.png)
![4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid](/img/structure/B5305501.png)
![1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5305509.png)
![3-(5-{[5-(4-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5305510.png)

![N,1-dimethyl-6-propyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5305526.png)
![4-(tetrahydro-2H-pyran-2-ylmethyl)-1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylic acid](/img/structure/B5305537.png)
![methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5305544.png)

![2-mercapto-3-(3-methoxypropyl)-5-[(1-methyl-1H-pyrazol-4-yl)methylene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5305560.png)
![N-(4-methoxy-2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5305570.png)
![2-[1-acetyl-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B5305575.png)